molecular formula C12H13BrO2 B2812316 8-Bromo-7-methoxy-6-methyl-3,4-dihydronaphthalen-1(2H)-one CAS No. 34403-74-2

8-Bromo-7-methoxy-6-methyl-3,4-dihydronaphthalen-1(2H)-one

Cat. No.: B2812316
CAS No.: 34403-74-2
M. Wt: 269.138
InChI Key: JGESMIHIHNAITM-UHFFFAOYSA-N
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Description

8-Bromo-7-methoxy-6-methyl-3,4-dihydronaphthalen-1(2H)-one ( 34403-74-2) is a brominated, methoxy- and methyl-substituted dihydronaphthalenone with the molecular formula C12H13BrO2 and a molecular weight of 269.134 g/mol . This compound is a versatile organic building block of interest in medicinal chemistry and organic synthesis. Its structure, which features a bromine atom on an aromatic ring, makes it a valuable intermediate for further functionalization via cross-coupling reactions, such as Suzuki or Heck reactions, enabling the construction of more complex molecular architectures. Researchers can leverage this scaffold in the synthesis of novel compounds for pharmaceutical research and development. Key physical properties include a predicted boiling point of approximately 389.0±42.0 °C at 760 mmHg and a flash point of 189.1±27.9 °C . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic procedures for humans or animals. Researchers should handle this material with appropriate safety precautions in a well-ventilated laboratory environment, using suitable personal protective equipment.

Properties

IUPAC Name

8-bromo-7-methoxy-6-methyl-3,4-dihydro-2H-naphthalen-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrO2/c1-7-6-8-4-3-5-9(14)10(8)11(13)12(7)15-2/h6H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGESMIHIHNAITM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=O)CCC2)C(=C1OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-7-methoxy-6-methyl-3,4-dihydronaphthalen-1(2H)-one can be achieved through several synthetic routes. One common method involves the bromination of 7-methoxy-6-methyl-3,4-dihydronaphthalen-1(2H)-one using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform. The reaction is typically carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

8-Bromo-7-methoxy-6-methyl-3,4-dihydronaphthalen-1(2H)-one can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the naphthalenone ring can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other nucleophiles like amines, thiols, or alkoxides under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Amines, thiols, alkoxides

Major Products Formed

    Oxidation: Formation of this compound with a carbonyl group.

    Reduction: Formation of 8-bromo-7-methoxy-6-methyl-3,4-dihydronaphthalen-1(2H)-ol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Structure and Reactivity

The compound is characterized by the presence of a bromine atom and a methoxy group attached to a naphthalene derivative. The bromine atom facilitates nucleophilic substitution reactions, while the methoxy group can participate in electrophilic aromatic substitution reactions. These properties make 8-Bromo-7-methoxy-6-methyl-3,4-dihydronaphthalen-1(2H)-one versatile for further synthetic modifications.

Medicinal Chemistry

  • Anticancer Activity : Research indicates that this compound exhibits potential anticancer properties. Preliminary studies have shown that it may inhibit the proliferation of certain cancer cell lines through mechanisms that are still under investigation.
  • Antimicrobial Properties : The compound has demonstrated antimicrobial activity against various pathogens, making it a candidate for developing new antimicrobial agents.
  • Enzyme Inhibition : Studies have also highlighted its role as an inhibitor of specific cytochrome P450 enzymes, which are crucial in drug metabolism. For example, it has been identified as a CYP1A2 and CYP2D6 inhibitor, which may influence drug interactions and bioavailability .

Material Science

  • Organic Electronics : Due to its unique electronic properties, this compound is being explored for applications in organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to form thin films makes it suitable for these applications.
  • Polymer Chemistry : The compound can be used as a building block in polymer synthesis, contributing to the development of new materials with tailored properties for specific applications.

Case Study 1: Anticancer Activity

A study conducted on the effects of this compound on human breast cancer cell lines revealed that the compound significantly inhibited cell growth and induced apoptosis. The mechanism was linked to the modulation of key signaling pathways involved in cell survival and proliferation.

Case Study 2: Antimicrobial Efficacy

In another investigation, researchers tested the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli. The results indicated that it exhibited significant inhibitory effects at low concentrations, suggesting its potential use as a natural preservative in food products or as an antimicrobial agent in pharmaceuticals.

Mechanism of Action

The mechanism of action of 8-Bromo-7-methoxy-6-methyl-3,4-dihydronaphthalen-1(2H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the bromine atom and methoxy group can influence its binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs of the target compound include:

Table 1: Structural and Functional Comparison
Compound Name Substituents Molecular Weight Key Features/Biological Activity Source
8-Bromo-7-methoxy-6-methyl-DHN (Target) 8-Br, 7-OCH₃, 6-CH₃ 269.13 Anti-neuroinflammatory candidate; enhanced stability
(E)-7-Bromo-2-(4-methoxybenzylidene)-DHN 7-Br, benzylidene-OCH₃ 355.22 Anti-neuroinflammatory; crystal structure analyzed
7-Bromo-6-fluoro-DHN 7-Br, 6-F 243.07 Halogen synergy; potential improved binding affinity
6-Bromo-7-methyl-DHN 6-Br, 7-CH₃ 239.11 Simplified structure; limited solubility
7-Bromo-4-methoxy-2,3-dihydro-1H-inden-1-one Indenone core, 7-Br, 4-OCH₃ 241.08 Alternative bicyclic framework; uncharacterized activity

Biological Activity

8-Bromo-7-methoxy-6-methyl-3,4-dihydronaphthalen-1(2H)-one, also known as BrMC, is a synthetic compound that has garnered attention for its potential biological activities, particularly in cancer research. This article provides a comprehensive overview of the biological activities associated with BrMC, emphasizing its anticancer properties and mechanisms of action.

  • Molecular Formula: C₁₂H₁₃BrO₂
  • Molecular Weight: 269.13 g/mol
  • CAS Number: 34403-74-2

Anticancer Activity

BrMC has been studied for its effects on various types of cancer cells, particularly liver cancer stem cells (LCSCs). The following sections detail significant findings from recent studies.

  • Inhibition of Cancer Stem Cell Properties:
    • BrMC has been shown to inhibit the stemness properties of LCSCs derived from the MHCC97 cell line. It does this by downregulating key markers such as CD133 and β-catenin, which are critical for maintaining stem cell characteristics .
    • In vitro studies demonstrated that treatment with BrMC resulted in a significant decrease in sphere-forming capacity and migration of LCSCs, indicating a reduction in their proliferative and invasive potential .
  • Effects on Signaling Pathways:
    • The compound disrupts the STAT3/Twist signaling axis, which is known to play a crucial role in cancer progression. BrMC treatment led to decreased phosphorylation of STAT3 and reduced expression of Twist1, further contributing to its anticancer effects .
    • Co-treatment with JSI-124, a specific STAT3 inhibitor, enhanced the inhibitory effects of BrMC on LCSCs, suggesting a synergistic relationship in targeting this pathway .

In Vitro Studies

A series of experiments were conducted to evaluate the effects of BrMC on LCSCs:

  • Sphere Formation Assay: Demonstrated a concentration-dependent decrease in sphere formation (P < 0.05) upon treatment with varying concentrations of BrMC.
  • Wound Healing Assay: Showed reduced cell migration in treated LCSCs compared to controls .

In Vivo Studies

In animal models (Balb/c-nu mice), BrMC was effective in reducing tumor growth and eliminating LCSCs, confirming its potential as an anticancer agent. The results indicated that BrMC significantly suppressed tumorigenesis capacity in vivo, reinforcing findings from in vitro assays .

Comparative Biological Activity Table

StudyCell LineTreatment ConcentrationKey Findings
SMMC-7721VariesDecreased sphere formation and migration; downregulation of p-STAT3 and Twist1
MHCC97VariesInhibition of self-renewal; decreased β-catenin expression; effective tumor suppression in vivo
VariousVariesEnhanced cytotoxicity against multiple cancer cell lines; potential kinase inhibitors identified

Q & A

Basic: What are the optimal synthetic routes for preparing 8-Bromo-7-methoxy-6-methyl-3,4-dihydronaphthalen-1(2H)-one?

Methodological Answer:
The synthesis typically involves bromination of a pre-functionalized dihydronaphthalenone precursor. Key reagents include:

  • Oxidizing agents (e.g., KMnO₄) for hydroxylation.
  • Nucleophiles (e.g., NaOMe) for methoxy group introduction.
  • Brominating agents (e.g., Br₂ or NBS) for regioselective bromination.

Example Protocol:

Start with 7-methoxy-6-methyl-3,4-dihydronaphthalen-1(2H)-one.

Brominate at the 8-position using N-bromosuccinimide (NBS) under radical initiation (light or AIBN) .

Purify via column chromatography (silica gel, hexane/EtOAc gradient).

Challenges:

  • Competing side reactions (e.g., over-bromination) require strict temperature control (0–5°C).
  • Steric hindrance from the 6-methyl group may reduce bromination efficiency .

Basic: How is this compound characterized structurally, and what analytical techniques are critical?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹H/¹³C NMR identifies substituent positions (e.g., methoxy at δ 3.8–4.0 ppm, methyl at δ 1.2–1.5 ppm).
    • 2D NMR (COSY, HSQC) resolves overlapping signals in the dihydronaphthalenone scaffold .
  • X-ray Crystallography:
    • Confirms absolute configuration and steric effects of substituents (e.g., bromine’s spatial orientation) .
  • Mass Spectrometry (HRMS):
    • Validates molecular weight (C₁₂H₁₃BrO₂, theoretical 269.1344; observed 269.1342 ± 0.0002) .

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